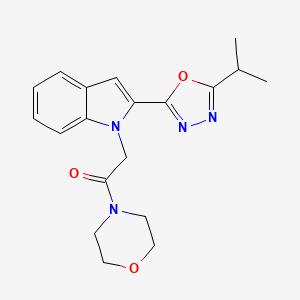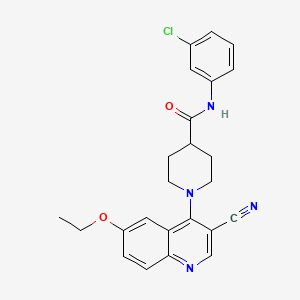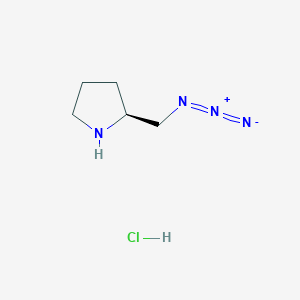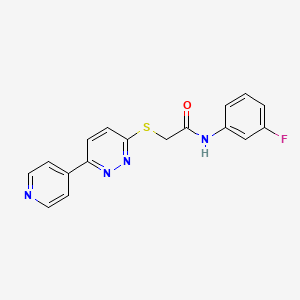
4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one (BCPP) is an organic compound that has been studied extensively for its various applications in the scientific research field. It is a heterocyclic compound, meaning it contains atoms of at least two different elements, and it is also a pyrazoline, meaning it has a five-membered ring with two nitrogen atoms. BCPP has been found to have interesting properties and has been studied for its potential applications in the laboratory setting.
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
- The compound has been used in the synthesis of new heterocyclic structures, such as thiazolyl-pyrazolone derivatives, through reactions involving diazo-coupling and Knoevenagel condensation. These processes lead to compounds with potential antioxidant activities, as demonstrated in studies using the ABTS Radical Cation Decolorization Assay (Gaffer et al., 2017).
Biological Activity Studies
- Heterocyclic compounds containing pyrazolyl-oxopropyl-quinazolin-4(3H)-one, synthesized from related precursors, have shown significant antimicrobial activity. This suggests the potential of 4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one derivatives in developing new antimicrobial agents (Raval et al., 2012).
- Additionally, N-phenylpyrazole derivatives synthesized using related bromoacetyl precursors demonstrated interesting antimicrobial properties, particularly against pathogenic yeast and moulds, indicating the compound's utility in synthesizing new antifungal agents (Farag et al., 2008).
Synthesis of Pyrazolone Derivatives
- The synthesis of pyrazolone derivatives, including those related to 4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one, has been explored for their antihyperglycemic activity. These studies provide insights into structure-activity relationships, offering a foundation for developing new therapeutic agents (Kees et al., 1996).
Propiedades
IUPAC Name |
4-bromo-5-[(4-chlorophenyl)sulfanylmethyl]-1-methyl-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrClN2OS/c1-20-15(11-23-14-9-7-12(19)8-10-14)16(18)17(22)21(20)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBTTWLQPLGQKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-((4-chlorophenylthio)methyl)-2-methyl-1-phenyl-3-pyrazolin-5-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2955307.png)
![2-(2-chloro-4-fluorobenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2955309.png)

![2-(benzylthio)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2955311.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2955312.png)
![3-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2955314.png)
![6-hydroxy-1-methyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2955316.png)

![(E)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2955319.png)

![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide](/img/structure/B2955322.png)


